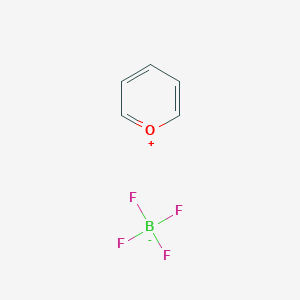
Pyrylium tetrafluoroborate
Übersicht
Beschreibung
Pyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C5H5BF4O and its molecular weight is 167.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis
Pyrylium tetrafluoroborate has been utilized in the synthesis of organo-soluble, rigid-rod poly(pyridinium triflate)s, which are a type of polymer. These polymers, derived from this compound, exhibit high thermal and thermooxidative stability and can be used to create tough thin films with high moduli. They are significantly more stable than analogous poly(pyridinium tetrafluoroborate)s and have applications in areas requiring materials with high thermal stability and robust mechanical properties (Huang, Chuang, Cheng, & Harris, 2000).
2. Anion-π Interactions and Fluorescent Dyes
This compound plays a crucial role in the study of noncovalent anion-π interactions, particularly in organic oxygenated aromatic systems. The tri-aryl-pyrylium tetrafluoroborate system exhibits these interactions, which have been demonstrated via NMR spectroscopy. This research is significant for the development of tunable emission wavelength dyes for laser technology applications, considering the strong fluorescence emission observed in some pyrylium tetrafluoroborates (Franconetti et al., 2014).
3. Synthesis of Glycosyl Fluorides
This compound is involved in the synthesis of glycosyl fluorides. The combination of bis(pyridinium)iodonium (I) tetrafluoroborate and hydrogen fluoride pyridine forms a synthetic equivalent that aids in the preparation of partially unprotected glycosyl fluorides. This is particularly useful in avoiding the need for typical protection/deprotection steps in glycoside chemistry, offering a more streamlined approach (López et al., 2007).
4. Desulfurative Fluorination
Nitrosonium tetrafluoroborate, used in conjunction with pyridinium poly(hydrogen fluoride), which involves this compound, has been identified as an effective reagent for desulfurative fluorination. This chemical process has applications in synthetic chemistry, particularly in the transformation of phenylsulfides and dithiolane derivatives into their mono-fluorides and gem-difluorides (York, Prakash, & Olah, 1996).
5. Mechanochemical Conversion in Organic Synthesis
Utilizing this compound, a mechanochemical protocol has been developed to substitute the aromatic amino group with the OCF3 functionality. This method, applicable to various anilines, including amides and sulfonamides, is significant in the pharmaceutical industry for creating new chemical spaces (Jakubczyk et al., 2022).
Eigenschaften
IUPAC Name |
pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNICXIZTGPXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[O+]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
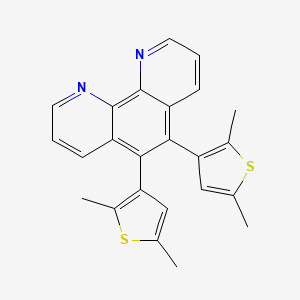
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
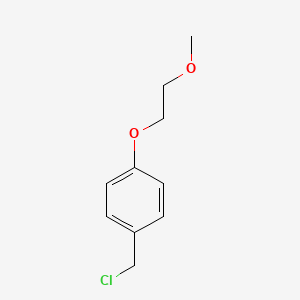
![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)
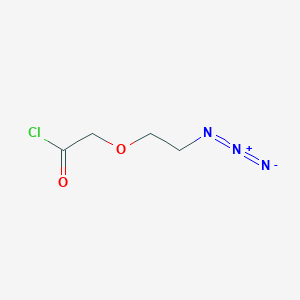

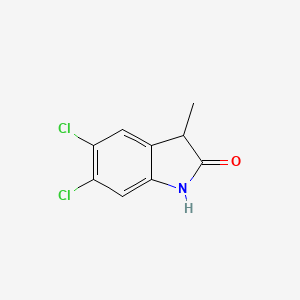
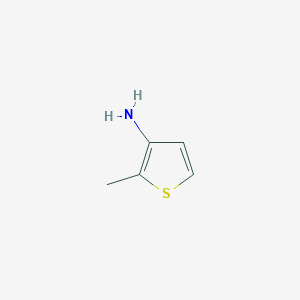

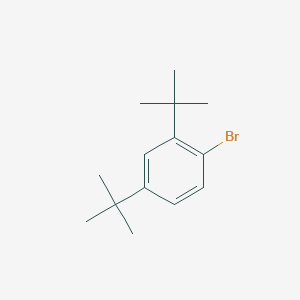
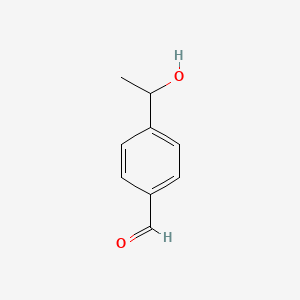
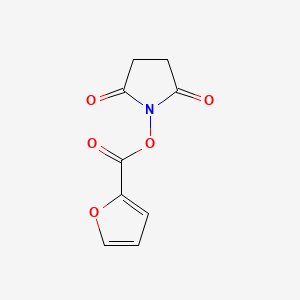
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)
